molecular formula C17H17ClN4OS2 B2365301 (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1171145-12-2

(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No.: B2365301
CAS No.: 1171145-12-2
M. Wt: 392.92
InChI Key: GBEHPKBEBQRZHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a multi-step procedure . The structures of the synthesized compounds are characterized by IR, 1H NMR, 13C NMR, and mass spectral technique .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule . IR spectroscopy can provide information about the functional groups present .


Chemical Reactions Analysis

The compound may be involved in various chemical reactions. For example, it may exhibit weak COX-1 inhibitory activity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For example, NMR can provide information about the chemical environment of the atoms in the molecule . Mass spectrometry can provide information about the molecular weight of the compound .

Scientific Research Applications

Antimicrobial Activity

  • Synthesized derivatives of this compound have shown potential in antimicrobial activity. For example, Mhaske et al. (2014) reported moderate to good antimicrobial activity for a series of compounds including (4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2,4-dimethylthiazol-5-yl)methanone derivatives (Mhaske et al., 2014). Similarly, Patel et al. (2011) found variable and modest antimicrobial activity in related compounds (Patel et al., 2011).

Anti-tubercular Activity

  • A study by Pancholia et al. (2016) identified this scaffold as a new anti-mycobacterial chemotype, with several compounds showing potential anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain (Pancholia et al., 2016).

Anticancer Properties

  • Certain derivatives have been evaluated for their anticancer properties. Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles, including those with a piperazine substituent, indicating effectiveness against various cancer cell lines (Turov, 2020). Another study by Mallikarjuna et al. (2014) also demonstrated in vitro anticancer activity in synthesized derivatives (Mallikarjuna et al., 2014).

Insecticidal Activity

  • Ding et al. (2019) reported that certain piperdine thiazole compounds, related to the chemical structure , showed insecticidal activities against armyworm (Ding et al., 2019).

Tubulin Polymerization Inhibition

  • A study by Manasa et al. (2020) on substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives indicated their ability to inhibit tubulin polymerization, suggesting potential applications in cancer treatment (Manasa et al., 2020).

Molecular Docking Studies

  • Shahana and Yardily (2020) conducted synthesis, spectral characterization, DFT, and docking studies of similar compounds, aiding in understanding their antibacterial activity (Shahana & Yardily, 2020).

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . This compound, with its unique structure, could be a valuable starting point for the development of new drugs.

Properties

IUPAC Name

[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN4OS2/c1-10-15(24-11(2)19-10)16(23)21-6-8-22(9-7-21)17-20-14-12(18)4-3-5-13(14)25-17/h3-5H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEHPKBEBQRZHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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